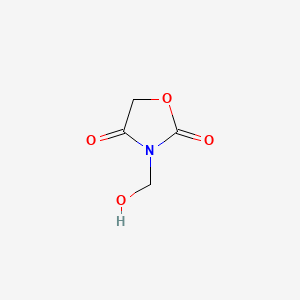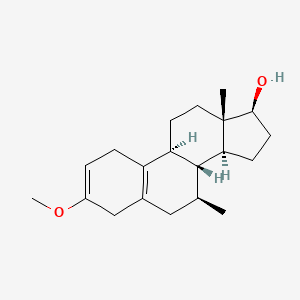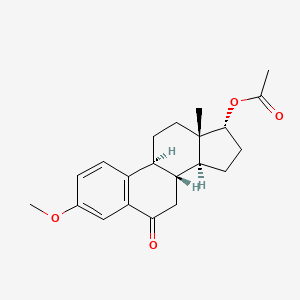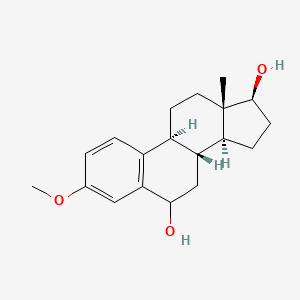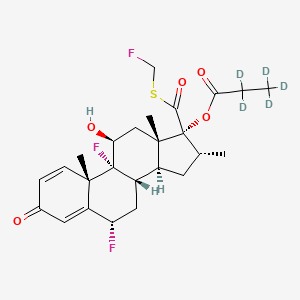
Fluticasone propionate-d5
Descripción general
Descripción
Fluticasone Propionate-d5 is a deuterium labeled Fluticasone propionate . It is a potent topical anti-inflammatory corticosteroid and a selective glucocorticoid receptor agonist . It shows little or no activity at other steroid receptors .
Synthesis Analysis
The synthesis of Fluticasone propionate involves adding flumethasone and tetrahydrofuran into a reaction bottle, stirring for dissolving, and then adding periodic acid solution into the reaction bottle . The temperature is controlled for reaction for 2 hours after the sample is added . After the reaction is finished, purified water is added into the reaction solution, stirring is carried out, crystallization is carried out, suction filtration is carried out, and the filter cake is dried .Molecular Structure Analysis
The molecular formula of Fluticasone Propionate-d5 is C25 H26 D5 F3 O5 S . The molecular weight is 505.60 .Chemical Reactions Analysis
The chemical reactions of Fluticasone Propionate-d5 involve a microflow method developed for the quantitation of fluticasone propionate in human plasma using solid phase extraction followed by reversed phase chromatography and tandem quadrupole mass spectrometry .Physical And Chemical Properties Analysis
The molecular formula of Fluticasone Propionate-d5 is C25 H26 D5 F3 O5 S . The molecular weight is 505.60 .Aplicaciones Científicas De Investigación
In Vitro and In Vivo Evaluation of Delivery Systems
Fluticasone propionate-d5, when associated with delivery systems like liposomes and cyclodextrin (CyD) complexes, has shown to modulate the in vivo profile effectively. In vitro cell compatibility tests using A549 cells and in vivo biodistribution studies in BALB/c mice have demonstrated that liposomal formulations can significantly increase lung accumulation of the drug .
Nano-Encapsulated Particles for Asthma Management
The development of nano-encapsulated particles using polyamide based on L-Lysine for a fixed-dose combination (FDC) of fluticasone propionate and salmeterol xinafoate has been explored. This approach aims to improve the delivery of the drug to the lower parts of the lungs, enhancing the management of asthma .
Combination Therapy for Persistent Asthma
Fluticasone propionate-d5 has been used in combination with formoterol fumarate for the treatment of persistent asthma. Clinical trials have compared this combination to individual components administered alone or concurrently, evaluating its long-term efficacy .
Pulmonary Drug Delivery Systems
Research has been conducted on the central and peripheral lung deposition of fluticasone propionate dry powder inhaler formulations. Population pharmacokinetic modeling has been used to characterize the distribution and optimize the delivery system .
Pharmaceutical Benefits in Pulmonary Administration
Studies have characterized the pharmaceutical benefits of fluticasone propionate association to various delivery systems, focusing on pulmonary administration. The research highlights the drug’s ability to achieve higher accumulation in the lungs, which is crucial for treating respiratory conditions .
Inhalation Chamber Apparatus for In Vivo Inhalation Evaluation
An inhalation chamber apparatus has been developed to facilitate the evaluation of in vivo inhalation of fluticasone propionate formulations. This tool allows for the simultaneous administration to multiple subjects, providing a more efficient method for studying the therapeutic efficacy of the drug .
Mecanismo De Acción
Target of Action
Fluticasone propionate-d5, a deuterium labeled form of Fluticasone propionate, is a potent topical anti-inflammatory corticosteroid . It primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Fluticasone propionate-d5 interacts with its primary target, the glucocorticoid receptors, by activating them . This activation inhibits lung eosinophilia in rats .
Biochemical Pathways
Upon activation of the glucocorticoid receptors, Fluticasone propionate-d5 affects several biochemical pathways involved in inflammation. It suppresses inflammatory-related gene expression . .
Pharmacokinetics
Fluticasone propionate-d5 is cleared from hepatic metabolism by cytochrome P450 3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite . The pharmacokinetics of Fluticasone propionate-d5 is characterized by a dose-independent terminal half-life with a mean of 6.0 hours . Maximum serum concentrations occur approximately 1.0 hour after administration .
Result of Action
The activation of glucocorticoid receptors by Fluticasone propionate-d5 results in the suppression of inflammatory-related gene expression . This leads to a reduction in inflammation, providing relief from symptoms in conditions such as asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis .
Safety and Hazards
Propiedades
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWTYOKRWGGJOA-AMTWIDTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501101416 | |
| Record name | S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501101416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093258-28-6 | |
| Record name | S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093258-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501101416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



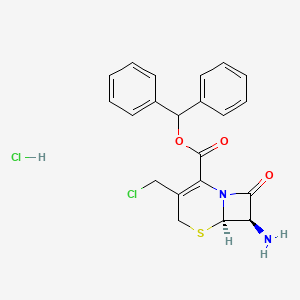
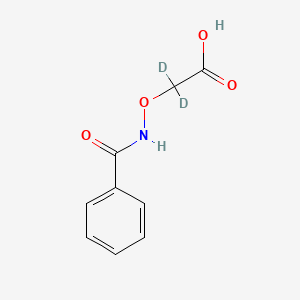

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)

